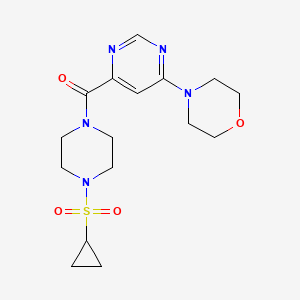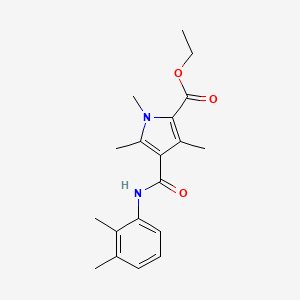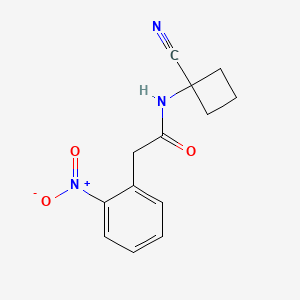
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide, also known as CCNA, is a compound that has gained significant attention in the scientific community for its potential applications in research. CCNA is a small molecule that can be synthesized using a variety of methods, and its mechanism of action is not yet fully understood. However, research has shown that CCNA has several biochemical and physiological effects that make it a promising tool for studying various biological processes.
作用机制
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is not yet fully understood. However, research has shown that N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide could be responsible for the compound's anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several biochemical and physiological effects that make it a promising tool for scientific research. For example, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the production of prostaglandins and leukotrienes, which are inflammatory mediators. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to have antioxidant properties, which could be useful for studying the role of oxidative stress in various diseases.
实验室实验的优点和局限性
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to be stable under a variety of conditions, which makes it a useful tool for studying biological processes. However, there are also limitations to the use of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide in laboratory experiments. For example, its mechanism of action is not yet fully understood, which could limit its usefulness in certain types of experiments.
未来方向
There are several future directions for research involving N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide. For example, further studies are needed to fully understand the compound's mechanism of action. Additionally, more research is needed to determine the potential applications of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide in the treatment of various diseases. Finally, studies are needed to determine the potential side effects of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide and its safety for use in humans.
In conclusion, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is a promising compound for use in scientific research. Its ease of synthesis and potential applications make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成方法
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 1-cyanocyclobutylamine with 2-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 1-cyanocyclobutylamine with 2-nitrobenzaldehyde in the presence of an acid catalyst. The synthesis of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several potential applications in scientific research. For example, it can be used as a tool for studying the effects of various biological processes on cells and tissues. N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the activity of certain enzymes, which can be useful for studying the role of these enzymes in various biological processes. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to have anti-inflammatory properties, which could be useful for studying the role of inflammation in various diseases.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-13(6-3-7-13)15-12(17)8-10-4-1-2-5-11(10)16(18)19/h1-2,4-5H,3,6-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXKPZVPUBYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

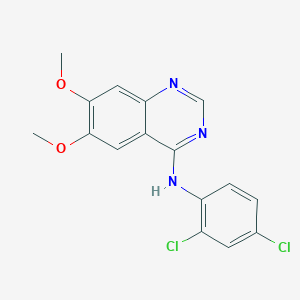
![6-Acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)
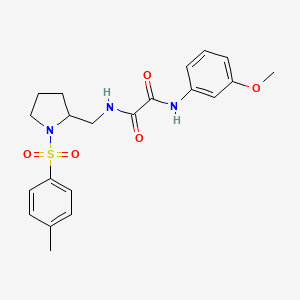


![(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567598.png)
![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)
![2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2567605.png)
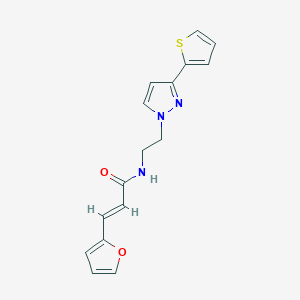
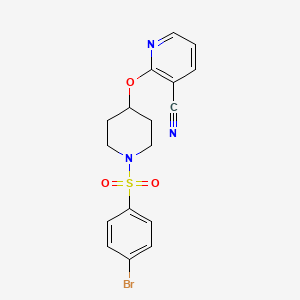
![1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2567609.png)
